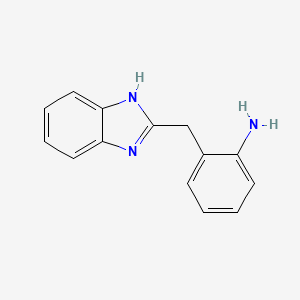

2-(1H-benzimidazol-2-ylmethyl)aniline

Description

Significance of Benzimidazole (B57391) Scaffolds in Contemporary Chemical and Biological Sciences

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is widely regarded as a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. nih.gov The versatility of the benzimidazole nucleus allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. bohrium.comnih.gov

The significance of this scaffold is rooted in its physicochemical properties. The benzimidazole ring system is capable of engaging in various non-covalent interactions, which are crucial for molecular recognition and binding to biological macromolecules. These interactions include hydrogen bonding (acting as both donor and acceptor), π-π stacking, and hydrophobic interactions. nih.gov This adaptability allows medicinal chemists to design and synthesize benzimidazole derivatives that can target specific enzymes or receptors. nih.gov As a result, compounds containing this moiety have been developed with a wide array of therapeutic applications. nih.govresearchgate.net

| Pharmacological Activity | Therapeutic Area |

|---|---|

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antiviral | Infectious Diseases |

| Anti-inflammatory | Immunology/Rheumatology |

| Antihypertensive | Cardiovascular |

| Antidiabetic | Endocrinology |

| Anthelmintic | Infectious Diseases |

| Analgesic | Pain Management |

The Role of Aniline (B41778) Moieties in Organic and Medicinal Chemistry

Aniline, the simplest aromatic amine, is a cornerstone of organic chemistry and a vital building block in the synthesis of a vast array of commercial products, including dyes, polymers, and pharmaceuticals. ncats.io Its structure, consisting of an amino group attached to a phenyl ring, makes it a versatile precursor for introducing nitrogen-containing functionalities into more complex molecules. researchgate.net

In medicinal chemistry, the aniline moiety is a common feature in many drug candidates due to its structural versatility and ability to interact with biological targets. cresset-group.com However, its inclusion is not without challenges. The aniline group can be susceptible to metabolic oxidation by enzymes like Cytochrome P450, potentially leading to the formation of reactive metabolites. nih.gov This metabolic instability can affect a drug's efficacy and safety profile. cresset-group.comnih.gov Consequently, a significant area of research involves the strategic modification or isosteric replacement of the aniline group to enhance a compound's pharmacological properties, such as bioavailability and metabolic stability, while mitigating potential toxicities. cresset-group.comacs.org Despite these considerations, the aniline scaffold remains a crucial component in drug design, valued for its synthetic accessibility and its capacity for forming key interactions within biological systems.

Rationale for Focused Academic Investigation of 2-(1H-benzimidazol-2-ylmethyl)aniline

The focused academic investigation into this compound is driven by the strategic combination of the well-established benzimidazole pharmacophore and the synthetically versatile aniline moiety. This molecular architecture offers a compelling platform for the development of novel compounds. The benzimidazole unit provides a proven scaffold known for a wide range of biological activities, while the aniline group serves as a key functional handle for further chemical elaboration and diversification. researchgate.netnih.gov

The methylene (B1212753) (-CH2-) bridge connecting these two rings introduces conformational flexibility, which can be advantageous for optimizing interactions with biological targets. Research on the closely related parent compound, 2-(1H-benzimidazol-2-yl)aniline, has demonstrated that this class of molecules can act as effective bidentate ligands, capable of coordinating with various metal ions to form stable complexes. nih.govekb.eg This coordinating ability opens avenues for applications in catalysis and material science. Furthermore, derivatives of the (benzimidazol-2-yl)aniline core have been synthesized and evaluated as potential enzyme inhibitors, indicating the therapeutic potential of this structural framework. nih.gov The combination of these features makes this compound and its analogues promising candidates for systematic investigation in drug discovery and materials science.

Overview of Current Research Landscape and Key Scholarly Directions

The current research landscape for compounds based on the benzimidazole-aniline framework is vibrant and multifaceted, primarily focusing on synthesis, structural characterization, and the exploration of potential applications. A key scholarly direction involves the synthesis of new derivatives to build libraries of compounds for biological screening. researchgate.netijrpc.com

Key Research Areas:

Synthesis of Derivatives: Researchers are actively developing efficient synthetic routes to create analogues of this compound. A common strategy involves the condensation of 2-(chloromethyl)-1H-benzimidazole with various substituted anilines, allowing for systematic modification of the aniline ring. researchgate.net This approach enables the exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of lead compounds. nih.gov

Structural and Spectroscopic Characterization: A significant portion of the research is dedicated to the thorough characterization of these novel compounds. Techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy are routinely used to confirm the chemical structures. researchgate.netorientjchem.org For crystalline materials, single-crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms and to study intermolecular interactions like hydrogen bonding and π-π stacking. nih.goviucr.orgresearchgate.net

Coordination Chemistry and Metal Complexes: The ability of the benzimidazole-aniline scaffold to act as a bidentate ligand is a major area of investigation. nih.gov Studies have shown the synthesis and characterization of various transition metal complexes involving these ligands. ekb.eg The resulting complexes are analyzed for their unique structural features, such as coordination geometry (e.g., distorted tetrahedral), and their potential applications in areas like catalysis or as novel therapeutic agents. nih.govnih.gov

Biological Evaluation: A primary driver for the synthesis of these compounds is the search for new biologically active agents. Derivatives are being screened for a range of pharmacological activities, including antimicrobial and anticancer properties. nih.govresearchgate.net For instance, derivatives of the parent (benzimidazol-2-yl)aniline structure have been evaluated as potential inhibitors of enzymes like glycogen (B147801) phosphorylase. nih.gov

| Research Direction | Primary Focus | Key Techniques | Potential Applications |

|---|---|---|---|

| Derivative Synthesis | Creation of compound libraries for SAR studies. | Condensation reactions, N-alkylation. researchgate.netnih.gov | Drug Discovery, Agrochemicals. isca.me |

| Structural Analysis | Elucidation of molecular structure and intermolecular forces. | NMR, FT-IR, Mass Spectrometry, X-ray Crystallography. orientjchem.orgiucr.org | Materials Science, Rational Drug Design. |

| Coordination Chemistry | Formation and characterization of metal complexes. | Spectroscopy, X-ray Diffraction, Thermal Analysis. ekb.eg | Catalysis, Bioinorganic Chemistry. |

| Biological Screening | Identification of novel therapeutic properties. | In vitro enzyme assays, cell-based proliferation assays. nih.govresearchgate.net | Medicinal Chemistry, Pharmacology. |

Future scholarly work is expected to continue these trends, with an increasing emphasis on computational studies, such as molecular docking, to predict binding interactions and guide the design of more potent and selective compounds. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-ylmethyl)aniline |

InChI |

InChI=1S/C14H13N3/c15-11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9,15H2,(H,16,17) |

InChI Key |

PAHMGEWDYDMVLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 2 1h Benzimidazol 2 Ylmethyl Aniline

Established Synthetic Pathways for 2-(1H-benzimidazol-2-ylmethyl)aniline

The construction of the this compound scaffold is primarily achieved through two well-established routes: the condensation of pre-formed benzimidazole (B57391) intermediates and the cyclization of o-phenylenediamine (B120857) derivatives.

Condensation Reactions Involving 2-(Chloromethyl)-1H-benzimidazole Intermediates

A prevalent and efficient method for synthesizing this compound and its derivatives involves the nucleophilic substitution of 2-(chloromethyl)-1H-benzimidazole with aniline (B41778) or various substituted anilines. researchgate.netresearchgate.net This intermediate, 2-(chloromethyl)-1H-benzimidazole, is itself typically synthesized through the condensation of o-phenylenediamine with chloroacetic acid. researchgate.netresearchgate.net

The subsequent reaction with aniline proceeds via an N-alkylation mechanism. The reaction conditions can be varied, often employing a base and sometimes a catalyst in a suitable solvent. For instance, one common procedure involves refluxing 2-(chloromethyl)-1H-benzimidazole and the desired aniline in an ethanolic solution of potassium hydroxide (B78521) (KOH). researchgate.net The addition of potassium iodide (KI) can serve as a catalyst to facilitate the substitution reaction. researchgate.netresearchgate.net Alternative conditions utilize dimethylformamide (DMF) as the solvent and potassium carbonate (K2CO3) as the base. researchgate.netijpsjournal.com These reactions, after refluxing for several hours, typically yield the target compound upon workup and recrystallization. researchgate.netresearchgate.net

| Reactants | Solvent | Base | Catalyst/Additive | Conditions | Reference |

|---|---|---|---|---|---|

| 2-(Chloromethyl)-1H-benzimidazole, Substituted Anilines | Ethanol (B145695) | KOH | KI | Reflux for 6h, then add KOH and stir for 2h | researchgate.net |

| 2-Chloromethyl benzimidazole, Substituted Anilines | Ethanol | KOH | Not specified | Reflux for 5h | researchgate.net |

| 2-Chloromethyl-1H-benzimidazole, Aromatic Amines | DMF | K2CO3 | KI | Reflux for 13-18h | researchgate.net |

Routes Employing o-Phenylenediamine Derivatives

The foundational method for constructing the benzimidazole core is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions and often at high temperatures. banglajol.infojyoungpharm.org To synthesize this compound directly, o-phenylenediamine would be condensed with a suitable derivative of 2-aminophenylacetic acid.

A related approach involves the condensation of o-phenylenediamine with various aldehydes or carboxylic acids to yield 2-substituted benzimidazoles. orientjchem.org For example, the synthesis of 2-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline was achieved through the condensation of 4-chloro-o-phenylenediamine with anthranilic acid, demonstrating a direct route to an aniline-substituted benzimidazole. researchgate.net This highlights the versatility of the condensation reaction, where the final substituents are determined by the choice of the o-phenylenediamine and carboxylic acid starting materials.

Green Chemistry Approaches in Compound Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign protocols that minimize waste, reduce energy consumption, and utilize non-hazardous materials. The synthesis of benzimidazole derivatives has been a key area for the application of these green chemistry principles.

Catalytic Strategies for Environmentally Benign Production

A significant advancement in green synthesis is the use of reusable, heterogeneous catalysts that can be easily separated from the reaction mixture, thereby simplifying purification and reducing waste. For the synthesis of benzimidazoles, several environmentally friendly catalytic systems have been reported. These include:

Solid Acid Catalysts : Alumina-sulfuric acid has been employed as a recyclable solid acid catalyst for the assembly of 2-aryl-1-arylmethyl-1H-benzimidazoles, achieving good to excellent yields under mild conditions. nih.gov Similarly, tungstate-promoted zirconia has been used as an efficient solid acid catalyst. mdpi.com

Metal-Organic Frameworks (MOFs) : The MOF known as MIL-53(Fe) has been shown to be a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-aryl-1H-benzimidazoles from o-phenylenediamine and aldehydes under solvent-free conditions. chemmethod.com

Bimetallic Catalysts : Cu-Pd/γ-Al2O3 solid catalysts have been used for the direct synthesis of benzimidazoles from 2-nitroaniline (B44862) and ethanol, offering a method with easily available starting materials and high efficiency. mdpi.com

Natural Catalysts : In one novel approach, an aqueous extract of Acacia concinna pods, acting as a natural surfactant, was used to catalyze the one-pot multicomponent synthesis of 1,2-disubstituted benzimidazoles in excellent yields. researchgate.net

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and often cleaner reactions. jocpr.com

The synthesis of this compound derivatives from 2-(chloromethyl)-1H-benzimidazole has been successfully adapted to microwave protocols. ijpsjournal.comijsrst.com In one reported procedure, the reaction of the chloromethyl intermediate with various anilines in DMF with K2CO3 was completed in just 3-4 minutes under microwave irradiation at a medium-low power level. ijpsjournal.com This represents a substantial reduction in reaction time compared to the hours of refluxing required in conventional methods. nih.govscispace.com The use of microwave irradiation not only accelerates the synthesis but also aligns with the principles of green chemistry by improving energy efficiency. jocpr.com

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 5 - 24 hours | Well-established, simple equipment | researchgate.netresearchgate.netnih.gov |

| Microwave-Assisted Synthesis | 3 - 60 minutes | Drastic reduction in time, increased yields, energy efficient | ijpsjournal.comnih.gov |

Targeted Chemical Modifications and Derivative Synthesis for Structure-Function Elucidation

The this compound scaffold serves as a versatile template for the synthesis of a wide array of derivatives. These modifications are often targeted toward elucidating structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological or chemical properties.

A primary strategy for derivatization involves the condensation of 2-(chloromethyl)-1H-benzimidazole with a library of substituted anilines. researchgate.net By introducing various functional groups (e.g., halogens, alkyl, nitro, sulfonyl groups) at different positions on the aniline ring, researchers can probe how these changes affect the compound's activity. For example, in a study evaluating the antifungal properties of such derivatives, it was found that the introduction of a chlorine atom at the para-position of the benzene (B151609) ring helped to increase activity. nih.gov

Further modifications can be made to the initial product. The aniline amino group can be used to form Schiff bases by reacting it with various aromatic aldehydes. researchgate.netijrpc.com These Schiff bases can then be used as intermediates for further cyclization reactions, for instance, with mercaptoacetic acid to form thiazolidine (B150603) derivatives. researchgate.net This multi-step derivatization allows for the creation of more complex molecular architectures based on the original scaffold, enabling a more detailed exploration of the chemical space for desired functions. These systematic synthetic efforts are crucial for developing new compounds with optimized properties, such as enhanced potency or selectivity in biological systems. nih.gov

Synthesis of N-Substituted Aniline Derivatives

A primary method for the synthesis of N-substituted derivatives of this compound involves the condensation of 2-(chloromethyl)-1H-benzimidazole with a variety of substituted aromatic amines. uobaghdad.edu.iqresearchgate.net This nucleophilic substitution reaction is typically performed by heating the reactants under reflux in a suitable solvent, such as ethanol. researchgate.net The presence of potassium iodide (KI) can be used to facilitate the reaction, and a base like potassium hydroxide (KOH) is subsequently added to complete the reaction. researchgate.net The final products are often isolated by precipitation in ice water followed by recrystallization. researchgate.net This approach allows for the introduction of a wide range of substituents onto the aniline nitrogen, depending on the choice of the reacting aromatic amine.

The general reaction scheme is as follows:

Step 1: Condensation of 2-(chloromethyl)-1H-benzimidazole with a substituted aromatic amine in ethanol, often with a catalyst like KI, under reflux. researchgate.net

Step 2: Addition of an aqueous base (e.g., KOH) with continued stirring. researchgate.net

Step 3: Isolation and purification of the N-substituted product, typically by precipitation and recrystallization from ethanol. researchgate.net

Table 1: Examples of N-Substituted Aniline Derivatives

| Starting Aromatic Amine | Resulting Product | Key Reagents | Reference |

|---|---|---|---|

| Various substituted anilines | N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives | 2-(chloromethyl)-1H-benzimidazole, KI, KOH, Ethanol | researchgate.net |

Preparation of Schiff Base Ligands

Schiff base ligands are readily prepared from this compound through the condensation reaction between its primary amine group and the carbonyl group of various aldehydes or ketones. This reaction typically involves refluxing the benzimidazole precursor with the selected aldehyde in an alcoholic solvent, such as ethanol. A few drops of glacial acetic acid can be added to catalyze the reaction. The resulting imine, or Schiff base, is formed through the elimination of a water molecule. This method is highly effective for synthesizing a broad spectrum of ligands, as the properties of the final product can be easily modified by changing the aldehyde reactant.

For instance, new Schiff base ligands have been synthesized by reacting 2-(1H-benzimidazol-2-yl)aniline with different aromatic aldehydes. This straightforward condensation provides a versatile route to complex ligands that are pivotal in coordination chemistry.

Table 2: Synthesis of Schiff Base Ligands

| Aldehyde Reactant | Reaction Conditions | Resulting Schiff Base | Reference |

|---|---|---|---|

| Salicylaldehyde | Absolute ethanol, reflux | ((benzimidazol-2-phenyl)iminomethyl)phenol | nih.gov |

| Naphthaldehyde | Absolute ethanol, reflux | 2-(1-H-benzimidazol-2-yl)phenyl)imino)methyl) naphthol | nih.gov |

| Pyrazolecarbaldehydes | Glacial acetic acid | Corresponding pyrazole (B372694) Schiff's bases | nih.gov |

Formation of Mannich Base Derivatives

Mannich bases are synthesized through the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. In the context of benzimidazole derivatives, the active hydrogen on the imidazole (B134444) nitrogen is typically the site of reaction. The general procedure involves reacting a 2-substituted benzimidazole, formaldehyde, and a suitable amine (often a secondary amine) in an appropriate solvent like ethanol or methanol. uobaghdad.edu.iqnih.gov

The reaction mixture is refluxed for several hours. nih.gov Upon cooling, the Mannich base derivative precipitates and can be purified by recrystallization. nih.gov This three-component reaction is a powerful tool for introducing an aminomethyl substituent onto the benzimidazole ring, thereby creating complex molecules with potential applications in medicinal and coordination chemistry. uobaghdad.edu.iqnih.gov While the primary amine of this compound can also participate, the N-H of the benzimidazole ring is a common reaction site.

Table 3: General Synthesis of Benzimidazole-Containing Mannich Bases

| Benzimidazole Precursor | Amine Component | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-substituted benzimidazole | Secondary amine (e.g., diethylamine) | Formaldehyde, Ethanol, Reflux | N-(1H-Benzimidazol-1-ylmethyl)-N-ethylethanamine | nih.gov |

| 2-(5-chloro-1H-benzo[d]imidazole-2-yl) aniline | Secondary amine (e.g., indole, isatin) | Formaldehyde, Methanol, Reflux | Corresponding Mannich base derivatives | uobaghdad.edu.iq |

Introduction of Varied Substituents for Modulating Electronic and Steric Properties

The strategic introduction of varied substituents onto the this compound framework is crucial for modulating its electronic and steric properties. This is achieved by employing substituted precursors in the synthetic methodologies described above.

Electronic Properties: The electronic nature of the molecule can be fine-tuned by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the aromatic rings. For example, in the synthesis of Schiff bases, using a substituted aldehyde such as 4-methoxybenzaldehyde (B44291) introduces an EDG (-OCH3), which increases the electron density of the system. Conversely, using 4-nitrobenzaldehyde (B150856) introduces a strong EWG (-NO2), which decreases the electron density. These modifications influence the molecule's reactivity, coordination ability, and spectroscopic properties.

Steric Properties: The steric environment of the molecule can be altered by introducing bulky or spatially demanding groups. This is accomplished by selecting reactants with large substituents, such as a tert-butyl group on the aniline or aldehyde precursors. Steric hindrance can influence the molecule's final conformation, restrict bond rotations, and control the accessibility of coordination sites, which is particularly important in the design of selective ligands and catalysts.

The synthesis of (E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(substituted-styryl)aniline derivatives showcases this principle, where various substituents (H, 2-Cl, 4-Cl, 4-F, 2-OH, 4-OH, 2-NO2, 4-OCH3) are introduced, systematically altering the properties of the final compounds. researchgate.net

Table 4: Strategies for Modulating Molecular Properties

| Desired Effect | Strategy | Example Reactant | Resulting Feature |

|---|---|---|---|

| Increase Electron Density | Introduce Electron-Donating Group (EDG) | Aniline with a methoxy (B1213986) (-OCH3) group | Enhanced nucleophilicity/basicity |

| Decrease Electron Density | Introduce Electron-Withdrawing Group (EWG) | Aldehyde with a nitro (-NO2) group | Enhanced electrophilicity/acidity |

| Increase Steric Hindrance | Introduce a bulky substituent | Aniline with a tert-butyl group | Restricted bond rotation, selective coordination |

Advanced Spectroscopic and Crystallographic Characterization of 2 1h Benzimidazol 2 Ylmethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-(1H-benzimidazol-2-ylmethyl)aniline and its derivatives in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for a complete assignment of the molecular framework. arabjchem.orgresearchgate.net

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the benzimidazole (B57391) and aniline (B41778) rings, as well as the methylene (B1212753) bridge, are observed. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns revealing their substitution pattern and connectivity. rsc.orgresearchgate.net The protons of the benzimidazole moiety can be distinguished from those of the aniline ring. The N-H proton of the imidazole (B134444) ring gives a characteristic broad singlet, often observed at a very downfield chemical shift (δ 12.0-13.0 ppm), which can be confirmed by D₂O exchange experiments. rsc.orgnih.gov The methylene protons (-CH₂-) connecting the two ring systems typically appear as a singlet in the range of δ 4.0-5.5 ppm. usm.my

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Scaffolds

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzimidazole N-H | 12.0 - 13.0 | - |

| Aromatic C-H | 7.0 - 8.5 | 110 - 145 |

| Methylene C-H₂ | 4.0 - 5.5 | 40 - 60 |

| Benzimidazole C2 | - | ~150 |

| Aniline C-NH₂ | - | 140 - 150 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Elucidating Vibrational Modes and Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes present in this compound and its derivatives. The FTIR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of the bonds within the molecule. mdpi.comresearchgate.net

Key vibrational bands are used to confirm the structure. The N-H stretching vibration of the benzimidazole ring typically appears as a broad band in the 3100-3400 cm⁻¹ region. nih.govorientjchem.org The C=N stretching vibration of the imidazole ring is observed in the 1600-1630 cm⁻¹ range. nih.gov Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while the characteristic aromatic C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. mdpi.com The presence of the aniline moiety is confirmed by the N-H stretching vibrations of the primary amine group (-NH₂), which typically appear as two distinct bands in the 3300-3500 cm⁻¹ range.

Upon coordination to a metal ion, shifts in these vibrational frequencies provide evidence of complex formation. For instance, a shift in the C=N stretching frequency indicates the involvement of the imidazole nitrogen atom in coordination. researchgate.net Similarly, changes in the N-H stretching bands of the aniline group can suggest its participation in bonding to the metal center. nih.gov

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν(N-H) Amine | 3300 - 3500 | Asymmetric and symmetric stretching of aniline -NH₂ |

| ν(N-H) Imidazole | 3100 - 3400 | Stretching vibration of benzimidazole N-H |

| ν(C-H) Aromatic | 3000 - 3100 | Stretching of C-H bonds in benzene (B151609) rings |

| ν(C=N) Imidazole | 1600 - 1630 | Stretching of the imine bond in the imidazole ring |

| ν(C=C) Aromatic | 1400 - 1600 | Ring stretching vibrations |

| δ(N-H) Imidazole | ~1490 | In-plane bending of the N-H bond nih.gov |

| ν(C-N) | 1250 - 1350 | Stretching of the C-N bond |

Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. Using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion (M⁺) and its fragments are measured. cu.edu.egresearchgate.net

The mass spectrum typically shows a prominent peak corresponding to the molecular ion, which confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. nih.gov

The fragmentation pattern provides valuable structural information. Under electron impact, the molecular ion of benzimidazole derivatives undergoes characteristic fragmentation. researchgate.net For this compound, common fragmentation pathways may involve the cleavage of the bond between the methylene bridge and the aniline ring, leading to the formation of a stable benzimidazolyl-methyl cation. Another pathway could be the loss of the aniline moiety. A study on the related compound 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester showed a molecular ion at m/z 281, with key fragments observed at m/z 220 (loss of -COOCH₃ and NH) and m/z 131 (benzimidazolyl-methyl fragment). cu.edu.eg This suggests that the primary fragmentation involves the cleavage of the bonds adjacent to the methylene bridge. cu.edu.egresearchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (C₁₄H₁₃N₃, MW = 223.27)

| m/z Value (Predicted) | Fragment Identity | Fragmentation Pathway |

| 223 | [C₁₄H₁₃N₃]⁺ | Molecular Ion (M⁺) |

| 131 | [C₈H₇N₂]⁺ | Benzimidazolyl-methyl cation |

| 118 | [C₇H₆N₂]⁺ | Benzimidazole cation |

| 92 | [C₆H₆N]⁺ | Aniline radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis and Coordination Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within this compound and its metal complexes. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides insights into the conjugated systems within the molecule. cu.edu.eg

The UV-Vis spectrum of benzimidazole derivatives typically displays several strong absorption bands in the ultraviolet region (200-400 nm). These bands are generally assigned to π→π* transitions originating from the aromatic benzimidazole and aniline rings. nih.govcu.edu.eg For instance, the electronic spectrum of a similar compound, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester, exhibits absorption bands at 273, 280, and 342 nm, which are attributed to π→π* transitions within the benzimidazole and aniline moieties. cu.edu.eg The n→π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also possible but are often less intense and may be obscured by the stronger π→π* bands. cu.edu.eg

Coordination of the ligand to a metal ion typically leads to noticeable changes in the UV-Vis spectrum. A shift in the position (either a blue shift, hypsochromic, or a red shift, bathochromic) and intensity of the ligand-centered π→π* transitions can confirm the coordination of the nitrogen atoms to the metal center. ekb.eg In the case of transition metal complexes, new absorption bands may appear in the visible region due to d-d electronic transitions or ligand-to-metal charge transfer (LMCT) bands. lew.ro

Table 4: Typical UV-Vis Absorption Bands and Their Assignments for Benzimidazole Derivatives

| Wavelength Range (nm) | Electronic Transition | Origin |

| 200 - 250 | π→π | High-energy transitions within phenyl rings cu.edu.eg |

| 270 - 290 | π→π | Transitions within the benzimidazole ring nih.govcu.edu.eg |

| 310 - 350 | π→π* | Transitions involving the entire conjugated system nih.govcu.edu.eg |

| > 400 (in complexes) | d-d or LMCT | Transitions involving metal d-orbitals |

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive and precise information about the three-dimensional structure of this compound and its derivatives in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. nih.govresearchgate.net

A crystallographic study of a zinc(II) complex, [ZnCl₂(C₁₃H₁₁N₃)], where C₁₃H₁₁N₃ is 2-(1H-benzimidazol-2-yl)aniline, revealed detailed structural features. nih.govresearchgate.net In this complex, the ligand acts as a bidentate chelating agent, coordinating to the zinc(II) ion through one of the imidazole nitrogen atoms and the nitrogen atom of the aniline group. The resulting coordination geometry around the Zn(II) ion is a distorted tetrahedron. nih.govresearchgate.net

Table 5: Selected Crystallographic Data for [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.9394 (9) |

| b (Å) | 13.3041 (7) |

| c (Å) | 13.1665 (11) |

| β (°) | 106.140 (7) |

| V (ų) | 1840.7 (2) |

| Z | 4 |

| Coordination Geometry | Distorted Tetrahedral |

| Dihedral Angle (Benzimidazole-Aniline) | 18.24 (8)° |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to verify the purity and confirm the empirical formula of a newly synthesized compound like this compound and its derivatives. This method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the sample.

The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's stoichiometry and purity. cu.edu.eg For example, in the synthesis of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester (C₁₆H₁₅N₃O₂), the calculated percentages were C, 68.31%; H, 5.37%; N, 14.94%. The experimental findings were C, 67.94%; H, 5.00%; N, 14.80%, confirming the composition of the compound. cu.edu.eg This technique is routinely used alongside spectroscopic methods to provide a complete and unambiguous characterization of the synthesized molecules and their metal complexes. rsc.orgnih.gov

Complementary Analytical Techniques in Structural Characterization (e.g., Thermal Analysis)

In addition to the primary spectroscopic and crystallographic methods, complementary techniques such as thermal analysis provide further insight into the properties of this compound and its derivatives. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are particularly useful for assessing the thermal stability and decomposition behavior of these compounds. nih.govnih.gov

TGA measures the change in mass of a sample as a function of temperature. researchgate.net The resulting TGA curve can reveal the temperatures at which the compound decomposes, and can also indicate the presence of coordinated or lattice solvent molecules (like water or ethanol), which are lost at lower temperatures. lew.ro The decomposition of metal complexes often occurs in multiple steps, corresponding to the loss of ligands and the eventual formation of a metal oxide residue. researchgate.netmdpi.com

DTA or DSC measures the difference in temperature between a sample and a reference as a function of temperature, revealing whether physical or chemical changes are endothermic or exothermic. nih.gov These analyses can identify phase transitions, melting points, and decomposition temperatures, providing a comprehensive profile of the compound's thermal behavior. nih.govmdpi.com The thermal stability is a crucial property, especially for potential applications in materials science. nih.gov

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

| - | This compound |

| - | 2-(1H-benzimidazol-2-yl)aniline |

| - | 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester |

| - | 2-(1H-benzimidazol-2-yl)-phenol |

| Cisplatin | cis-diamminedichloroplatinum(II) |

| Carboplatin | cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II) |

| Oxaliplatin | (1R,2R)-cyclohexane-1,2-diamine](ethanedioato-O,O')platinum(II) |

Computational and Theoretical Investigations of 2 1h Benzimidazol 2 Ylmethyl Aniline Systems

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for the geometric optimization and analysis of the electronic properties of benzimidazole (B57391) derivatives.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For benzimidazole systems, including derivatives structurally similar to 2-(1H-benzimidazol-2-ylmethyl)aniline, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently selected. This functional combines the accuracy of ab initio methods with the computational efficiency of DFT.

Commonly, the 6-31G(d) or more extensive basis sets like 6-311++G(d,p) are utilized. The inclusion of polarization functions (d,p) is important for accurately describing the anisotropic electron distribution in these aromatic and heterocyclic systems. The choice of basis set represents a compromise between computational cost and the desired level of accuracy for the system under investigation. For instance, in studies of related benzimidazole derivatives, the B3LYP functional combined with the 6-31G(d) basis set has been shown to provide reliable results for geometric parameters that are in good agreement with experimental X-ray diffraction data.

DFT calculations are instrumental in predicting the vibrational spectra (infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. Theoretical vibrational frequencies are often calculated at the same level of theory used for geometry optimization. While there can be a systematic overestimation of the frequencies due to the harmonic approximation and the neglect of anharmonicity, these can be corrected by applying a scaling factor. The calculated vibrational modes can be assigned to specific molecular motions, aiding in the interpretation of experimental spectra.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). The theoretical chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and often show a good linear correlation with experimental data, allowing for the accurate assignment of spectral peaks.

Table 1: Representative Predicted Vibrational Frequencies for a Benzimidazole Derivative

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H stretch | 3450 | 3420 |

| C-H aromatic stretch | 3100-3000 | 3080-3020 |

| C=N stretch | 1625 | 1615 |

| C=C aromatic stretch | 1590-1450 | 1580-1460 |

Note: Data is representative of typical benzimidazole derivatives and not specific to this compound.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and to simulate their electronic absorption spectra (UV-Vis). By calculating the energies of vertical electronic transitions from the ground state to various excited states, it is possible to predict the absorption maxima (λ_max) and the nature of the transitions, such as π→π* or n→π. These theoretical predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic behavior of the molecule upon photoexcitation. For benzimidazole derivatives, the electronic transitions are typically dominated by π→π transitions within the aromatic and heterocyclic ring systems.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Interaction Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In the context of this compound systems, the distribution of the HOMO and LUMO across the molecule can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, in many benzimidazole derivatives, the HOMO is localized on the aniline (B41778) moiety, while the LUMO is distributed over the benzimidazole ring system.

Table 2: Representative FMO Energies for a Benzimidazole Derivative

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: Data is representative of typical benzimidazole derivatives and not specific to this compound.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, intramolecular and intermolecular interactions, and the delocalization of electron density within a molecule. By analyzing the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis provides a quantitative measure of hyperconjugative and charge transfer interactions.

This method is particularly useful for understanding the nature of chemical bonds and the stabilization arising from electron delocalization. For this compound systems, NBO analysis can reveal the charge on each atom, providing insights into the molecule's electrostatic potential and its propensity for forming hydrogen bonds and other non-covalent interactions. The stabilization energies calculated from NBO analysis can quantify the strength of interactions, such as the delocalization of lone pair electrons from nitrogen atoms into adjacent antibonding orbitals.

In Silico Approaches for Probing Molecular Mechanisms (e.g., for Anti-Inflammatory Activity)

Computational methods, particularly molecular docking, are widely used to investigate the potential biological activities of compounds and to elucidate their mechanisms of action at a molecular level. For benzimidazole derivatives, which are known to exhibit anti-inflammatory properties, in silico studies can predict their binding affinity and orientation within the active sites of target proteins involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Molecular docking simulations involve placing the ligand (the benzimidazole derivative) into the binding site of the receptor (the target protein) and scoring the different binding poses based on their predicted binding energy. A lower binding energy generally indicates a more stable protein-ligand complex and a higher potential for inhibitory activity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein, providing a rationale for the observed biological activity and guiding the design of more potent analogues.

Computational Studies on Inhibitive Properties and Molecular Interactions

Computational and theoretical studies, particularly those employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for elucidating the corrosion inhibition mechanisms of organic molecules at the atomic and molecular levels. For this compound and its derivatives, these computational approaches provide profound insights into the relationship between molecular structure and inhibitive performance, guiding the design of more effective corrosion inhibitors.

DFT calculations are instrumental in determining the electronic properties of the inhibitor molecule, which are crucial for understanding its interaction with metal surfaces. Key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are often correlated with the inhibition efficiency. A higher EHOMO value is indicative of a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, a key step in the formation of a protective film. Conversely, a lower ELUMO suggests a greater ability of the molecule to accept electrons from the metal surface. A small energy gap (ΔE) generally implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.

Molecular dynamics simulations, on the other hand, offer a dynamic perspective on the adsorption process of the inhibitor molecules on the metal surface in a simulated corrosive environment. These simulations can predict the adsorption energy, the orientation of the molecule on the surface, and the nature of the interactions (physisorption or chemisorption). A more negative and larger adsorption energy value typically corresponds to a more stable and stronger adsorption, leading to better corrosion protection.

Detailed research findings from computational studies on benzimidazole derivatives, which are structurally related to this compound, have consistently shown that the benzimidazole ring and the presence of heteroatoms (nitrogen) and π-electrons in the aromatic rings play a pivotal role in their inhibitive action. The lone pair electrons on the nitrogen atoms and the delocalized π-electrons in the benzimidazole and aniline rings facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The following tables present representative data from computational studies on benzimidazole derivatives, illustrating the typical quantum chemical parameters and molecular interaction energies that are analyzed to predict their inhibitive properties.

Table 1: Quantum Chemical Parameters for Benzimidazole Derivatives Calculated using DFT

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Benzimidazole | -6.12 | -0.89 | 5.23 | 3.98 |

| 2-Methylbenzimidazole | -5.98 | -0.75 | 5.23 | 4.12 |

| 2-Mercaptobenzimidazole | -6.25 | -1.54 | 4.71 | 4.56 |

| 2-Aminobenzimidazole | -5.85 | -0.68 | 5.17 | 4.25 |

Table 2: Molecular Dynamics Simulation Data for the Adsorption of Benzimidazole Derivatives on a Metal Surface

| Compound | Adsorption Energy (kJ/mol) | Binding Energy (kJ/mol) |

| Benzimidazole | -150.4 | -145.2 |

| 2-Methylbenzimidazole | -165.8 | -160.5 |

| 2-Mercaptobenzimidazole | -180.2 | -175.1 |

| 2-Aminobenzimidazole | -172.6 | -168.3 |

These computational investigations provide a theoretical framework for understanding the inhibitive properties of this compound and its analogues. The presence of both the benzimidazole and aniline moieties in its structure is expected to confer excellent corrosion inhibition capabilities due to the abundance of active centers for adsorption.

Coordination Chemistry of 2 1h Benzimidazol 2 Ylmethyl Aniline As a Ligand

Principles of Ligand Design Incorporating Benzimidazole (B57391) and Aniline (B41778) Moieties

The design of ligands incorporating both benzimidazole and aniline moieties, such as 2-(1H-benzimidazol-2-ylmethyl)aniline, is centered around creating effective chelating agents for transition metal ions. The benzimidazole ring offers a pyridine-type nitrogen atom (N3) which is a potent coordination site. The aniline group provides an amino nitrogen, which also readily coordinates with metal ions. The methylene (B1212753) bridge (-CH2-) between these two moieties provides flexibility, allowing the ligand to form stable five- or six-membered chelate rings with a metal center. This bidentate N,N-donor character is a key feature of its ligand design.

The electronic properties of both the benzimidazole and aniline rings can be tuned by the introduction of various substituents. Electron-donating groups can enhance the basicity of the nitrogen atoms, leading to stronger metal-ligand bonds. Conversely, electron-withdrawing groups can modulate the electronic structure of the resulting metal complexes, influencing their reactivity and spectroscopic properties. The inherent aromaticity of the benzimidazole and aniline rings also allows for π-stacking interactions, which can play a role in the supramolecular assembly of the metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis.

Complexation with Palladium(II) and Platinum(II) Ions

While specific studies on the complexation of this compound with Palladium(II) and Platinum(II) are not extensively documented in the reviewed literature, research on closely related benzimidazole-containing ligands provides significant insights. For instance, palladium(II) and platinum(II) complexes with ligands such as (1H-benzimidazol-2-ylmethyl)-N-phenylamine derivatives have been synthesized and characterized. These complexes typically exhibit a square planar geometry, with the benzimidazole ligand acting as a bidentate N,N donor, coordinating through the imidazole (B134444) and the secondary amine nitrogen atoms. The remaining coordination sites are occupied by other ligands, such as halides.

Formation of Cobalt(II), Copper(II), Cadmium(II), and Mercury(II) Complexes

The formation of complexes between 2-(1H-benzimidazol-2-yl)aniline, a closely related ligand, and several divalent metal ions has been reported. Novel mixed-ligand complexes have been successfully synthesized using 2-(1H-benzimidazol-2-yl)aniline and 2-aminomethylbenzimidazole with metal chlorides of Copper(II), Nickel(II), and Cadmium(II) ekb.eg. Spectroscopic data from FT-IR and UV-Visible electronic absorption, along with X-ray powder diffraction and thermal analysis, have been used to fully characterize these new complexes ekb.eg. The IR spectra of these metal complexes indicated that the ligands coordinate to the metal ions through their nitrogen atoms, and mass spectra suggested a tetrahedral structure ekb.eg.

In the context of Cobalt(II) complexes, studies on other benzimidazole-derived imine ligands have shown the formation of both Co(II) and Co(III) complexes. These complexes often exhibit octahedral geometry mdpi.com. While direct synthesis with this compound is not detailed, the general reactivity of the benzimidazole-aniline scaffold suggests that similar coordination would occur. Information regarding Mercury(II) complexes with this specific ligand is scarce in the current literature.

Zinc(II) and Nickel(II) Coordination Chemistry

The coordination chemistry of Zinc(II) with benzimidazole derivatives has been a subject of interest, particularly for potential biomedical applications nih.govmdpi.com. A mononuclear zinc complex with the bidentate ligand 2-(1H-benzo[d]imidazol-2-yl)aniline, [Zn(C13H11N3)Cl2], has been synthesized and its crystal structure determined. In this complex, the Zn(II) ion adopts a distorted tetrahedral geometry, coordinated by the imidazole N atom, the aniline N atom, and two chloride ligands.

As mentioned earlier, Nickel(II) complexes with the related ligand 2-(1H-benzimidazol-2-yl)aniline have been synthesized as part of mixed-ligand systems ekb.eg. X-ray powder diffraction studies revealed that the Ni(II) complex in this system possesses a rhombohedral structure ekb.eg. The coordination environment is proposed to be tetrahedral based on spectroscopic and mass spectrometric data ekb.eg.

Exploration of Other Metal Ion Complexes (e.g., Ruthenium, Manganese)

The exploration of complexes with other metal ions such as Ruthenium and Manganese with this compound is an active area of research. While specific examples with this exact ligand are not prominent in the reviewed literature, the broader field of benzimidazole coordination chemistry suggests significant potential. Ruthenium complexes with various benzimidazole-containing ligands have been synthesized and investigated for their catalytic and biological activities. Similarly, manganese, being an essential trace element, forms a wide array of coordination complexes with nitrogen-containing ligands, and the formation of complexes with this compound is anticipated.

Structural Elucidation of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their chemical properties and potential applications. X-ray crystallography is the most definitive method for determining the solid-state structure of these compounds.

As previously noted, the crystal structure of a Zinc(II) complex with the closely related ligand 2-(1H-benzimidazol-2-yl)aniline has been reported. The analysis revealed a mononuclear complex, [Zn(C13H11N3)Cl2], where the zinc ion is in a distorted tetrahedral coordination environment. The ligand coordinates in a bidentate fashion through the nitrogen atoms of the imidazole and aniline moieties. The benzimidazole and aniline planes in the ligand are not coplanar.

Spectroscopic techniques provide valuable structural information in the absence of single-crystal X-ray data.

FT-IR Spectroscopy: The coordination of the nitrogen atoms of the benzimidazole and aniline groups to the metal center can be inferred from the shifts in the vibrational frequencies of the N-H and C=N bonds.

NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the ligand environment in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the binding of the ligand to the metal.

UV-Vis Spectroscopy: The electronic spectra of the complexes can provide information about the geometry of the metal center and the nature of the metal-ligand bonding.

Below is an interactive data table summarizing the structural information for a representative Zinc(II) complex.

| Compound | Formula | Crystal System | Space Group | Coordination Geometry |

| [Zn(C13H11N3)Cl2] | C13H11Cl2N3Zn | Monoclinic | P21/n | Distorted Tetrahedral |

Coordination Geometry and Stereochemical Aspects

The coordination geometry of metal complexes involving this compound is highly dependent on the metal ion, its oxidation state, and the presence of other co-ligands. Common geometries observed include distorted tetrahedral and distorted octahedral.

For instance, in the complex [ZnCl₂(C₁₃H₁₁N₃)], the Zinc(II) ion is four-coordinated, adopting a distorted tetrahedral geometry. nih.govnih.govresearchgate.netnih.gov The coordination sphere is completed by the two nitrogen atoms from the bidentate ligand and two chloride ions. nih.govnih.gov The distortion from ideal tetrahedral geometry is evident from the bond angles around the central metal ion, which can range from approximately 88° to 118°. nih.gov The "bite angle" of the ligand, specifically the N-M-N angle, is typically acute, around 89°, which is a common feature for five-membered chelate rings and a significant factor in the stereochemical outcome. nih.govnih.gov

Complexes with Cu(II), Cd(II), and Ni(II) have also been synthesized, with powder X-ray diffraction suggesting tetrahedral structures. ekb.eg Specifically, studies have indicated a triclinic structure for the Cu(II) and Cd(II) complexes and a rhombohedral structure for the Ni(II) complex. ekb.eg

Ligand Binding Modes: N-Coordination through Benzimidazole and Aniline Nitrogen Atoms

The primary binding mode of this compound is as a neutral bidentate N,N'-donor ligand. nih.govnih.govnih.gov Coordination to the metal center occurs via the imine-type nitrogen atom of the benzimidazole ring and the nitrogen atom of the primary amino group of the aniline moiety. nih.govnih.gov This chelation results in the formation of a thermodynamically stable five-membered ring, a key feature contributing to the stability of the resulting metal complexes.

Infrared spectroscopy studies confirm this binding mode. The shifts in the vibrational frequencies of the N-H and C=N groups upon complexation provide direct evidence of the involvement of both nitrogen atoms in coordination. nih.gov For example, in copper(II) complexes, the movement of the ν(C=N) and ν(C=C) bands to different frequencies is a clear indicator of coordination between the metal ion and the ligand. nih.gov

Crystal Structures of Metal-Ligand Adducts

In the mononuclear zinc(II) complex, [ZnCl₂(C₁₃H₁₁N₃)], the Zn(II) ion is confirmed to have a distorted tetrahedral geometry. nih.gov The Zn-N bond lengths are approximately 2.007 Å and 2.047 Å, while the Zn-Cl bond lengths are around 2.204 Å and 2.259 Å. nih.gov These values are comparable to those found in similar zinc(II) benzimidazole complexes. nih.gov

For the cadmium(II) complex, [Cd(NO₃)₂(C₁₃H₁₁N₃)₂], the crystal structure reveals a distorted octahedral geometry around the central Cd(II) ion. nih.gov The Cd-N bond lengths are approximately 2.317 Å and 2.437 Å, and the Cd-O bond length is about 2.318 Å. nih.gov The structure is further stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

Table 1: Selected Crystallographic Data for Metal-Ligand Adducts

| Compound Formula | Metal Ion | Crystal System | Space Group | Key Bond Lengths (Å) | Ref |

|---|---|---|---|---|---|

| [ZnCl₂(C₁₃H₁₁N₃)] | Zn(II) | Monoclinic | P2₁/n | Zn-N1: 2.047, Zn-N3: 2.007, Zn-Cl1: 2.259, Zn-Cl2: 2.204 | nih.gov |

| [Cd(NO₃)₂(C₁₃H₁₁N₃)₂] | Cd(II) | - | - | Cd-N2: 2.317, Cd-N17: 2.437, Cd-O19: 2.318 | nih.gov |

| [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO | Zn(II) | Monoclinic | P2₁/n | Zn-N1: -, Zn-N2: -, N1-Zn1-N2 angle: 88.64° | nih.govresearchgate.net |

Electronic Properties and Magnetic Susceptibility of Complexes

The coordination of this compound to a metal ion significantly influences the electronic properties of the resulting complex. These properties are often probed using techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements.

UV-Vis absorption spectra of the complexes typically show bands corresponding to intra-ligand (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. The coordination of the ligand to the metal can cause a red-shift in these transitions compared to the free ligand. znaturforsch.com

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in the metal center, which in turn helps to determine the geometry and spin state of the complex. For example, a tetrahedral Ni(II) complex (d⁸) would be expected to be paramagnetic with two unpaired electrons, leading to a magnetic moment in the range of 2.9–3.4 B.M.

While specific magnetic susceptibility data for this compound complexes are not detailed in the provided search results, the general principles apply. The electronic configuration of the metal ion and the ligand field strength dictate the magnetic properties of the coordination compound.

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis Shifts, FTIR Band Changes)

Spectroscopic methods are vital for characterizing the formation and structure of metal complexes with this compound.

FTIR Spectroscopy: Infrared spectroscopy provides direct evidence of ligand coordination. In the FTIR spectrum of the free ligand, characteristic bands for N-H stretching of the aniline and benzimidazole groups, and the C=N stretching of the benzimidazole ring are observed. nih.govorientjchem.org Upon complexation, these bands typically shift. For instance, the ν(N-H) bands may shift or broaden, and the ν(C=N) band often shifts to a lower frequency, indicating the involvement of the respective nitrogen atoms in bonding with the metal ion. nih.govresearchgate.net In some copper(II) complexes, the ν(C=N) and ν(C=C) modes are moved to higher and lower frequencies as a result of coordination. nih.gov

UV-Visible Spectroscopy: The electronic absorption spectra of the complexes provide information about the electronic transitions and can be indicative of the coordination geometry. The spectra of the complexes, when compared to the free ligand, often show a red shift in the intra-ligand π→π* transition bands. znaturforsch.com Additionally, new, weaker bands may appear in the visible region, which are assigned to d-d transitions of the metal ion. The position and intensity of these d-d bands are characteristic of the coordination geometry (e.g., octahedral vs. tetrahedral).

Table 2: Key Spectroscopic Data

| Technique | Free Ligand Signature | Signature upon Complexation | Implication |

|---|---|---|---|

| FTIR | ν(N-H) stretch: ~3200-2650 cm⁻¹ | Shift in ν(N-H) frequency and/or broadening | Involvement of aniline and/or benzimidazole N-H in coordination or hydrogen bonding |

| ν(C=N) stretch: ~1627 cm⁻¹ | Shift to lower or higher frequencies | Coordination of the benzimidazole imine nitrogen to the metal center | |

| UV-Vis | Intense bands in UV region (π→π*) | Red shift of intra-ligand bands | Alteration of ligand's electronic structure upon coordination |

| No absorption in visible region | Appearance of weak bands in the visible region | d-d electronic transitions of the metal ion, indicative of geometry |

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of metal complexes with this compound is a thermodynamically favorable process, largely driven by the chelate effect. The bidentate nature of the ligand leads to the formation of a stable five-membered chelate ring, which is entropically more favorable than the coordination of two separate monodentate ligands.

The general order of stability for high-spin divalent metal complexes with N-donor ligands often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is expected that complexes of this compound would follow a similar trend. Kinetic studies, which would provide information on the rates of complex formation and dissociation, are less commonly reported but are essential for understanding the reaction mechanisms.

Catalytic Applications of 2 1h Benzimidazol 2 Ylmethyl Aniline Based Systems

Homogeneous Catalysis Mediated by Metal Complexes of the Compound

The catalytic activity of these complexes is centered around the metal ion, which is modulated by the electronic and steric properties of the 2-(1H-benzimidazol-2-ylmethyl)aniline ligand framework. This cooperation enables transformations such as carbon-carbon and carbon-nitrogen bond formations.

Palladium complexes containing derivatives of this compound have proven to be active catalysts for the methoxycarbonylation of olefins, a significant industrial process for synthesizing esters from alkenes, carbon monoxide, and methanol. daneshyari.com Research has focused on derivatives such as N-(1H-benzoimidazol-2-ylmethyl)-2-methoxyaniline and N-(1H-benzoimidazol-2-ylmethyl)-2-bromoaniline, which form stable palladium(II) complexes. daneshyari.com

These catalysts have demonstrated activity for the methoxycarbonylation of various terminal alkenes. The reaction conditions, including temperature, CO pressure, and the presence of an acid promoter, significantly influence both the conversion and the regioselectivity (the ratio of linear to branched ester products). daneshyari.com For instance, palladium complexes were used to catalyze the methoxycarbonylation of 1-octene, yielding methyl nonanoate (B1231133) isomers.

Table 1: Methoxycarbonylation of 1-Octene using Palladium Complexes of Substituted (Benzimidazol-2-ylmethyl)aniline Ligands

| Catalyst Precursor | Ligand Substituent | Conversion (%) | Selectivity (Linear:Branched) |

| [PdCl2(L1)] | 2-Methoxy | 75 | 80:20 |

| [PdClMe(L1)] | 2-Methoxy | 82 | 78:22 |

| [PdClMe(L2)] | 2-Bromo | 68 | 85:15 |

Reaction Conditions: 1-octene, CO (40 bar), Methanol, 100 °C, 6 h, p-TsOH promoter. Data compiled from Tshabalala, T. A., et al. (2015). daneshyari.com

Ruthenium(II) arene complexes featuring benzimidazole-based ligands are effective catalysts for the N-alkylation of amines with alcohols. semanticscholar.org This transformation proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, which is an atom-economical and environmentally friendly method for forming C-N bonds, producing water as the only byproduct. semanticscholar.org

In this process, the ruthenium catalyst first facilitates the dehydrogenation of the alcohol to form an intermediate aldehyde. This aldehyde then undergoes condensation with the amine to form an imine, which is subsequently hydrogenated by the ruthenium-hydride species formed in the initial step to yield the final N-alkylated amine. semanticscholar.org Half-sandwich Ru(II) complexes with various substituted benzimidazole (B57391) ligands have been synthesized and successfully applied in the N-alkylation of aniline (B41778) with benzyl (B1604629) alcohol in a solvent-free medium, showing high efficiency and selectivity.

Table 2: Ruthenium-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

| Catalyst | Ligand Type | Temperature (°C) | Time (h) | Conversion (%) |

| [RuCl2(p-cymene)(L_a)] | N-propyl-benzimidazole | 110 | 6 | 98 |

| [RuCl2(p-cymene)(L_b)] | N-butyl-benzimidazole | 110 | 6 | 95 |

| [RuCl2(p-cymene)(L_c)] | N-benzyl-benzimidazole | 110 | 6 | 99 |

Reaction Conditions: Aniline (1 mmol), Benzyl Alcohol (1 mmol), Catalyst (1 mol%), K2CO3 (base), solvent-free. Data sourced from Çicek, M., et al. (2021).

While metal complexes of ligands structurally similar to this compound have been investigated for oxidative coupling reactions, detailed studies on the specific use of its metal complexes for the catalytic oxidation of o-aminophenol are not extensively reported in the reviewed literature. Catalytic systems involving cobalt and copper with related benzimidazole or imidazole-based ligands have shown efficacy in mimicking phenoxazinone synthase activity, which involves the oxidative coupling of o-aminophenols. researchgate.netresearchgate.net However, direct application and performance data for catalysts based on the precise this compound ligand in this specific reaction remain an area for future investigation.

Influence of Ligand Architecture on Catalytic Activity and Selectivity

The architecture of the this compound ligand plays a crucial role in determining the catalytic performance of its metal complexes. Modifications to either the benzimidazole or the aniline fragments can significantly impact both activity and selectivity. daneshyari.com

In the palladium-catalyzed methoxycarbonylation of olefins, the electronic nature of the substituent on the aniline ring has a discernible effect. For example, a complex with an electron-donating methoxy (B1213986) group ([PdClMe(L1)]) showed higher catalytic activity (82% conversion) compared to a complex with an electron-withdrawing bromo group ([PdClMe(L2)]) (68% conversion) under similar conditions. daneshyari.com Conversely, the bromo-substituted ligand led to a higher selectivity for the linear ester product (85%) compared to the methoxy-substituted ligand (78%). This suggests that electron-withdrawing groups on the ligand can enhance regioselectivity towards the industrially preferred linear product by influencing the electronic properties of the palladium center. daneshyari.com

Similarly, in the ruthenium-catalyzed N-alkylation of amines, the substituents on the benzimidazole nitrogen atom influence the catalyst's efficacy. Steric and electronic factors introduced by different N-alkyl or N-aryl groups can alter the accessibility and reactivity of the metal center, leading to variations in conversion rates.

Proposed Mechanistic Pathways in Catalytic Cycles

The proposed mechanisms for reactions catalyzed by these systems are rooted in fundamental organometallic principles.

For the palladium-catalyzed methoxycarbonylation of olefins , the catalytic cycle is generally believed to initiate with the formation of a palladium-hydride species. This is followed by:

Coordination of the olefin to the Pd-H species.

Migratory insertion of the olefin into the Pd-H bond, which can occur in two ways, leading to either a linear or a branched palladium-alkyl intermediate. This step determines the regioselectivity of the reaction.

Coordination of carbon monoxide (CO).

Migratory insertion of CO into the palladium-alkyl bond to form a palladium-acyl complex.

Methanolysis of the palladium-acyl intermediate, which releases the ester product and regenerates the active palladium catalyst for the next cycle. daneshyari.com

For the ruthenium-catalyzed N-alkylation of amines via the hydrogen borrowing mechanism , the proposed pathway involves:

Dehydrogenation: The Ru(II) catalyst abstracts two hydrogen atoms from the alcohol substrate to form a ruthenium-dihydride [Ru(H)2] species and releases an aldehyde or ketone.

Condensation: The amine substrate reacts with the in-situ generated aldehyde/ketone to form an imine intermediate, releasing a molecule of water.

Hydrogenation: The imine coordinates to the [Ru(H)2] complex, which then transfers the two hydrogen atoms to the imine, resulting in the formation of the N-alkylated amine product and regeneration of the initial Ru(II) catalyst. semanticscholar.orgnih.gov

This cycle represents an elegant and efficient process where the catalyst facilitates both the oxidation of the alcohol and the reduction of the intermediate imine without the need for external oxidants or reductants.

Investigation of Biological Activity Mechanisms of 2 1h Benzimidazol 2 Ylmethyl Aniline and Its Derivatives in Vitro and Mechanistic Focus

Antimicrobial Action Mechanisms

Derivatives of benzimidazole (B57391) have demonstrated significant potential as antimicrobial agents, acting against a spectrum of bacteria and fungi. nih.gov The mechanism of action is often linked to the inhibition of essential cellular processes, such as the function of enzymes like dihydrofolate reductase (DHFR), which is a crucial target for both antimicrobial and anticancer activities. nih.gov

The antibacterial efficacy of benzimidazole derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Staphylococcus aureus : Numerous benzimidazole derivatives exhibit potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov Certain N,2,6-trisubstituted 1H-benzimidazole compounds have shown significant antibacterial action with Minimum Inhibitory Concentrations (MIC) as low as 4–16 μg/mL. nih.gov Similarly, other N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives also displayed potent activity against both methicillin-susceptible (MSSA) and MRSA strains, with MIC values ranging from 2 to 16 μg/mL. nih.gov Studies on bis-benzimidazole derivatives, such as N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine, also confirmed good activity against S. aureus. researchgate.net The mechanism of action can involve the disruption of the bacterial cell membrane and the inhibition of biofilm formation. nih.govmdpi.com

Escherichia coli : Several benzimidazole derivatives have been reported to be effective against the Gram-negative bacterium Escherichia coli. One study found that compound 4c, a N,2,6-trisubstituted 1H-benzimidazole, demonstrated good antimicrobial activity with a MIC of 16 μg/mL. nih.gov Other derivatives have also shown inhibitory activity, with zone diameters reaching up to 12 mm in some tests. researchgate.net Substituted N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives also proved to be effective against E. coli. researchgate.net

Bacillus subtilis : The antibacterial activity of benzimidazole derivatives extends to Bacillus subtilis. One derivative, 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- researchgate.netwaocp.orgnih.gov-oxadiazole-2(3H)-thione, was found to be highly active against Bacillus cereus, a closely related species. mdpi.com Metabolites from Bacillus species themselves, such as bacilysin, are known to inhibit a broad range of bacteria by targeting enzymes essential for peptidoglycan synthesis. nih.gov

| Bacterial Strain | Derivative Class | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MSSA/MRSA) | N,2,6-trisubstituted 1H-benzimidazoles | 4–16 μg/mL | nih.gov |

| Staphylococcus aureus (MSSA/MRSA) | N-substituted 6-(chloro/nitro)-1H-benzimidazoles | 2–16 μg/mL | nih.gov |

| Escherichia coli | N,2,6-trisubstituted 1H-benzimidazoles | 16 μg/mL | nih.gov |

| Bacillus cereus | 5-[2-(2-methylbenzimidazol-1-yl)ethyl]- researchgate.netwaocp.orgnih.gov-oxadiazole-2(3H)-thione | Highly Active | mdpi.com |

Benzimidazole derivatives have also been investigated for their effectiveness against various fungal pathogens. While specific data on Rhizopodium is limited, studies on other significant fungi demonstrate the broad-spectrum antifungal potential of this chemical class. For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibit potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL, comparable to the standard drug fluconazole. nih.gov Other research has shown that 2-(chloromethyl)-1H-benzimidazole derivatives can achieve 100% inhibition of fungal growth against pathogens like F. solani and R. solani at concentrations between 200–1000 ppm. researchgate.net The mechanism of antifungal action can involve the disruption of cell membrane integrity. researchgate.net

In Vitro Cytotoxicity Pathways Against Cancer Cell Lines

The anticancer properties of benzimidazole derivatives are a significant area of research, with many compounds demonstrating cytotoxicity against various cancer cell lines. nih.gov These effects are often mediated by the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. nih.govnih.gov

Benzimidazole derivatives have shown promising anti-proliferative activity against the MCF7 human breast cancer cell line. acgpubs.org Studies have identified several derivatives with potent cytotoxic effects, with some compounds exhibiting half-maximal inhibitory concentration (IC50) values in the low micromolar range. waocp.orgacgpubs.org For example, one study reported a benzimidazole derivative with an IC50 value of 8.86±1.10 μg/mL against MCF7 cells. waocp.org Another series of N-(1H-benzo[d]imidazol-2-yl)-substituted benzamides also showed significant cytotoxicity, with the lead compound displaying an IC50 of 3.84 ± 0.62 μM. acgpubs.org The mechanism of action is often linked to the induction of apoptosis. acgpubs.orgresearchgate.net Furthermore, some benzimidazole carbamates induce cytotoxicity through multiple cell death mechanisms, including apoptosis and mitotic catastrophe. nih.gov

The cytotoxic effects of benzimidazole derivatives have been extensively studied in HCT-116 colon cancer cells. waocp.orgresearchgate.net Certain derivatives have demonstrated significant activity, with one compound showing an IC50 value of 16.18±3.85 μg/mL. waocp.org Mechanistic studies reveal that these compounds can act through multiple pathways. Some derivatives function as dual inhibitors of topoisomerase I-β and tubulin polymerization. nih.gov Their pro-apoptotic activity is evidenced by an increase in the Bax/Bcl-2 ratio and enhanced activity of caspases 3/7. nih.gov Furthermore, treatment with these compounds can lead to an increase in the concentration of the p53 tumor suppressor protein, suggesting a role in cell cycle regulation and apoptosis induction. nih.gov The inhibition of Heme Oxygenase-1 (HO-1) activity by certain hybrid molecules also contributes to their antiproliferative effects in HCT116 cells. nih.gov

In human hepatocellular carcinoma (HepG2) cells, benzimidazole derivatives have been shown to provoke cytotoxicity primarily through the induction of apoptosis. nih.gov A study on novel benzimidazole derivatives found that several compounds significantly induced apoptosis compared to control groups. nih.gov The apoptotic pathway was further elucidated, showing that active compounds arrested cells in the G1 phase of the cell cycle and increased the expression of the p21 protein, a key regulator of cell cycle progression. nih.gov A crucial step in the execution phase of apoptosis is the activation of caspases. Research has confirmed that potent benzimidazole derivatives significantly increase the activity of caspase-3, a key executioner caspase, in HepG2 cells. nih.gov The cytotoxic effects are dose-dependent, with some derivatives showing high activity with IC50 values around 15.58 μM. These mechanisms may also involve the inhibition of critical signaling pathways like the Akt/mTOR/STAT3 pathway. europeanreview.org

| Cell Line | Derivative/Compound | Observed Activity (IC50) | Mechanism of Action | Reference |